molecular formula C17H15N3O2 B11810058 methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate

methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11810058
M. Wt: 293.32 g/mol
InChI Key: SJOXDFASIUDCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with two phenyl groups and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with acyl chlorides to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use in drug development.

    Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. It has been studied for its potential to inhibit specific enzymes and pathways involved in disease processes.

    Industry: In the materials science field, triazole derivatives are used in the development of advanced materials with unique properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to the inhibition of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring structure but differs in the substitution pattern.

    1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.

    1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: This compound has a longer carbon chain and different functional groups.

Uniqueness

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

methyl 2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C17H15N3O2/c1-22-15(21)12-20-17(14-10-6-3-7-11-14)18-16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

SJOXDFASIUDCGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.